TBZ vs. Benzothiadiazole (BT) in OFET Electron Mobility: 5.2-Fold Enhancement with Ambipolar Behavior
In a direct head-to-head comparison of model A1-D-A2-D-A1 oligomers, the TBZ-containing NDI-TBZT-NDI achieves an optimized electron mobility (μₑ) of 0.151 cm² V⁻¹ s⁻¹ after thermal annealing at 200 °C, a 5.2-fold enhancement over the benzothiadiazole (BT)-based NDI-BTT-NDI which reaches a maximum μₑ of only 0.0288 cm² V⁻¹ s⁻¹ in its as-cast film (thermal annealing at 200 °C or 250 °C completely eliminates transistor performance in the BT-based device) [1]. NDI-TBZT-NDI also exhibits ambipolar characteristics (hole mobility μₕ = 0.00134 cm² V⁻¹ s⁻¹), whereas NDI-BTT-NDI displays only unipolar n-type behavior. The TBZ-based device retains ~80% of its initial electron mobility after 1 month of ambient air storage, while the BT-based device degrades to ~20% [1].
| Evidence Dimension | Electron mobility (μₑ) in bottom-gate/top-contact OFETs |
|---|---|
| Target Compound Data | NDI-TBZT-NDI: μₑ = 0.151 cm² V⁻¹ s⁻¹ (annealed 200 °C); μₕ = 0.00134 cm² V⁻¹ s⁻¹; LUMO = −3.65 eV; bandgap = 1.35 eV; air stability: ~80% retention after 1 month |
| Comparator Or Baseline | NDI-BTT-NDI: μₑ = 0.0288 cm² V⁻¹ s⁻¹ (as-cast only; annealed devices non-functional); no hole transport; LUMO = −3.49 eV; bandgap = 1.67 eV; air stability: ~20% retention after 1 month |
| Quantified Difference | 5.2× higher electron mobility; 0.16 eV deeper LUMO; 0.32 eV narrower bandgap; 4× better air stability retention; ambipolar vs. unipolar operation |
| Conditions | Spin-coated CHCl₃ films; Si⁺⁺/SiO₂ substrate modified with OTMS; Au source/drain electrodes; channel L/W = 50, 100, 150, 200 μm; thermal annealing at 150–250 °C for 10 min |
Why This Matters
For procurement of n-type organic semiconductor building blocks, the TBZ core enables solution-processable OFETs with electron mobilities one order of magnitude higher than BT-based analogues while simultaneously providing ambipolar functionality and superior ambient operational stability.
- [1] Watanabe, N.; He, W.; Nozaki, N.; Matsumoto, H.; Michinobu, T. Benzothiadiazole versus Thiazolobenzotriazole: A Structural Study of Electron Acceptors in Solution-Processable Organic Semiconductors. Chem. Asian J. 2022, 17, e202200768. View Source
